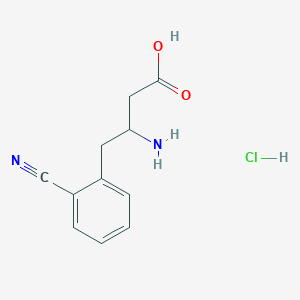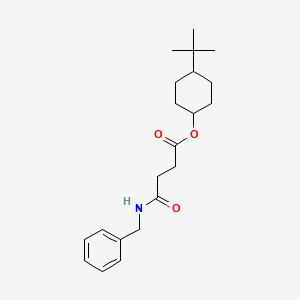![molecular formula C20H21N3O5S B12497456 ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be achieved through various synthetic routes. One common method involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method is operationally simple and highly efficient, yielding the desired product in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .
Applications De Recherche Scientifique
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This mechanism is particularly relevant in the context of cancer therapy.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds are known for their potential as PARP-1 inhibitors and antitumor agents.
Triazolo[4,3-a]pyrimidine derivatives: These compounds have notable pharmacological and therapeutic roles, including enzyme inhibition and receptor modulation.
The uniqueness of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21N3O5S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-3-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-8-6-5-7-13(14)19(26)28-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |
Clé InChI |
ORMGYUCUORDLFO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)

![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)

![(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
